molecular formula C14H20N2O4S B2821327 benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate CAS No. 1246203-81-5

benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate

Cat. No.: B2821327
CAS No.: 1246203-81-5
M. Wt: 312.38
InChI Key: HNOPQBDGGUPGHS-UHFFFAOYSA-N
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Description

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C14H20N2O4S and a molecular weight of 312.38 g/mol . It is known for its unique chemical structure, which includes a piperidine ring substituted with a benzyl group and a methylsulfamoyl group.

Preparation Methods

The synthesis of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction using methylsulfonyl chloride as a reagent.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It has shown promise in preclinical studies for its potential to modulate certain biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the methyl group on the sulfonyl moiety.

    Benzyl 4-(N-ethylsulfamoyl)piperidine-1-carboxylate: This compound has an ethyl group instead of a methyl group on the sulfonyl moiety.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

benzyl 4-(methylsulfamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-7-9-16(10-8-13)14(17)20-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOPQBDGGUPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 190 mg (0.6 mmol) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate in 10 mL THF was treated with a 10-fold excess of 40% aq. methylamine and the mixture was stirred at room temperature for 2 hrs. The THF was removed under vacuum. After dilution with water, the resulting solid was collected and dried to give 260 mg (83% yield) of benzyl 4-[(methylamino)sulfonyl]-1-piperidinecarboxylate: mp (aq. MeOH) 124-126° C.; 1H NMR (CDCl3) δ 7.40-7.30 (m, 5H), 5.13 (s, 2H), 4.34 (m, 2H), 4.01 (dd, J=10.2, 5.0 Hz, 1H), 3.05 (tt, J=11.9, 3.7 Hz, 1H), 2.87-2.77 (m, 5H), 2.11 (br d, J=12.9 Hz, 2H), 1.75 (dq, J=12.6, 4.5 Hz, 2H). Anal. Calcd. for C14H20N2O4S: C, 53.8; H, 6.45; N, 9.0. Found: C, 53.75; H, 6.5; N, 9.0%.
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Synthesis routes and methods II

Procedure details

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